molecular formula C11H13NO3 B142900 2-Ethenyl-1,3-diethoxy-4-oxocyclobut-2-ene-1-carbonitrile CAS No. 154365-61-4

2-Ethenyl-1,3-diethoxy-4-oxocyclobut-2-ene-1-carbonitrile

Cat. No. B142900
M. Wt: 207.23 g/mol
InChI Key: OHFIHZJMZOAKJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethenyl-1,3-diethoxy-4-oxocyclobut-2-ene-1-carbonitrile, also known as ethyl 2-ethenyl-4-oxocyclobut-2-enecarboxylate, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. This compound is a member of the cyclobutene family and is used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism Of Action

The mechanism of action of 2-Ethenyl-1,3-diethoxy-4-oxocyclobut-2-ene-1-carbonitrile is not fully understood. However, it is believed to act as a Michael acceptor and react with nucleophiles such as thiols, amines, and carboxylic acids. This reactivity makes it a useful tool for the synthesis of various compounds.

Biochemical And Physiological Effects

2-Ethenyl-1,3-diethoxy-4-oxocyclobut-2-ene-1-carbonitrile has been shown to have various biochemical and physiological effects. It has been reported to exhibit anti-inflammatory and antioxidant properties. It has also been shown to have potential anticancer activity. However, further research is needed to fully understand its biochemical and physiological effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Ethenyl-1,3-diethoxy-4-oxocyclobut-2-ene-1-carbonitrile in lab experiments is its high reactivity and versatility. It can be used as a building block in the synthesis of various compounds and materials. However, its high reactivity can also be a limitation as it can react with other compounds in the reaction mixture, leading to unwanted side reactions.

Future Directions

There are various future directions for the research and application of 2-Ethenyl-1,3-diethoxy-4-oxocyclobut-2-ene-1-carbonitrile. One potential direction is the synthesis of novel compounds with potential therapeutic applications. Another direction is the development of new materials with unique properties based on the cyclobutene scaffold. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various scientific research fields.

Synthesis Methods

The synthesis of 2-Ethenyl-1,3-diethoxy-4-oxocyclobut-2-ene-1-carbonitrile involves the reaction of 2-Ethenyl-1,3-diethoxy-4-oxocyclobut-2-ene-1-carbonitrile 2-ethenyl-4-oxocyclobut-2-ene-1-carboxylate with sodium cyanide in the presence of a catalytic amount of potassium tert-butoxide. The reaction takes place in anhydrous dim2-Ethenyl-1,3-diethoxy-4-oxocyclobut-2-ene-1-carbonitrileformamide (DMF) at room temperature and produces the desired product in high yield.

Scientific Research Applications

2-Ethenyl-1,3-diethoxy-4-oxocyclobut-2-ene-1-carbonitrile has been extensively studied for its potential applications in various scientific research fields. It has been used as a building block in the synthesis of novel compounds with potential therapeutic applications. It has also been used as a starting material in the synthesis of cyclobutene-based polymers and materials with unique properties.

properties

CAS RN

154365-61-4

Product Name

2-Ethenyl-1,3-diethoxy-4-oxocyclobut-2-ene-1-carbonitrile

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

2-ethenyl-1,3-diethoxy-4-oxocyclobut-2-ene-1-carbonitrile

InChI

InChI=1S/C11H13NO3/c1-4-8-9(14-5-2)10(13)11(8,7-12)15-6-3/h4H,1,5-6H2,2-3H3

InChI Key

OHFIHZJMZOAKJP-UHFFFAOYSA-N

SMILES

CCOC1=C(C(C1=O)(C#N)OCC)C=C

Canonical SMILES

CCOC1=C(C(C1=O)(C#N)OCC)C=C

synonyms

2-Cyclobutene-1-carbonitrile,2-ethenyl-1,3-diethoxy-4-oxo-(9CI)

Origin of Product

United States

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